molecular formula C13H19NO B154740 3-(4-Methoxybenzyl)piperidine CAS No. 136422-65-6

3-(4-Methoxybenzyl)piperidine

Cat. No.: B154740
CAS No.: 136422-65-6
M. Wt: 205.3 g/mol
InChI Key: MEMNAZVIXVXAJS-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)piperidine is an organic compound with the molecular formula C13H19NO It consists of a piperidine ring substituted with a 4-methoxybenzyl group

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been shown to have significant roles in various biochemical reactions . For instance, some piperidine derivatives have been evaluated for potential treatment of HIV .

Cellular Effects

The specific cellular effects of 3-(4-Methoxybenzyl)piperidine are currently unknown. Piperidine derivatives have been shown to have various effects on cells. For example, some piperidine derivatives have been found to exhibit anti-proliferative and anti-metastatic effects on various types of cancers .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Piperidine derivatives have been shown to interact with various biomolecules. For instance, some piperidine derivatives have been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Piperidine derivatives have been shown to have time-dependent effects. For example, N-3-methoxybenzyl-linoleamide, a piperidine derivative, has been shown to display significant time-dependent and dose-dependent FAAH inhibitory activity .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Piperidine derivatives have been shown to have various effects at different dosages. For example, piperine, a piperidine alkaloid, has been shown to have various physiological effects at different dosages .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-understood. Piperidine derivatives have been shown to be involved in various metabolic pathways. For example, ring contraction of piperidine drugs by cytochrome P450 enzymes (P450s) is among the most important drug metabolisms for human beings .

Transport and Distribution

Piperidine derivatives have been shown to have various effects on transport and distribution within cells and tissues .

Subcellular Localization

Piperidine derivatives have been shown to have various effects on subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or dichloromethane.

Another method involves the reductive amination of 4-methoxybenzaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction is usually carried out in an alcohol solvent like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-methoxybenzylidene piperidine using palladium on carbon as a catalyst is another potential method for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques, especially if there are additional unsaturated bonds present.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.

Major Products

    Oxidation: 3-(4-Hydroxybenzyl)piperidine or 3-(4-Carboxybenzyl)piperidine.

    Reduction: Fully saturated piperidine derivatives.

    Substitution: 3-(4-Nitrobenzyl)piperidine, 3-(4-Sulfonylbenzyl)piperidine, or 3-(4-Halobenzyl)piperidine.

Scientific Research Applications

3-(4-Methoxybenzyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxybenzyl)piperidine
  • 3-(3-Methoxybenzyl)piperidine
  • 3-(4-Hydroxybenzyl)piperidine
  • 3-(4-Methylbenzyl)piperidine

Uniqueness

3-(4-Methoxybenzyl)piperidine is unique due to the presence of the methoxy group at the para position of the benzyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMNAZVIXVXAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396849
Record name 3-(4-methoxybenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136422-65-6
Record name 3-(4-methoxybenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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